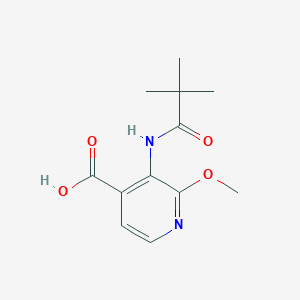

2-Methoxy-3-pivalamidoisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSXXSCWNLJULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-pivalamidoisonicotinic Acid

Abstract: This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for 2-methoxy-3-pivalamidoisonicotinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Substituted isonicotinic acids are crucial pharmacophoric moieties in various biologically active compounds.[1] This document elaborates on a multi-step synthesis beginning from a commercially available picoline derivative. The narrative focuses on the strategic rationale behind each synthetic step, from protection and oxidation to the final nucleophilic aromatic substitution. Detailed experimental protocols, data summaries, and mechanistic visualizations are provided to equip researchers and scientists with the practical knowledge required for its successful preparation.

Strategic Approach: Retrosynthetic Analysis

The design of a viable synthesis begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for this compound identifies key bonds that can be formed using reliable and high-yielding chemical reactions.

The primary disconnections are:

-

Amide Bond (C-N): The pivalamido group is readily formed via acylation of a primary amine. This disconnection points to a 3-aminoisonicotinic acid precursor.

-

Aryl Ether Bond (C-O): The 2-methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing electron-deficient pyridine rings.[2] This suggests a 2-halo (preferably 2-chloro) precursor.

-

Carboxylic Acid: The isonicotinic acid moiety can be generated through the oxidation of a 4-alkyl (e.g., methyl) group on the pyridine ring.

This analysis leads to a plausible and accessible starting material, 2-chloro-3-amino-4-picoline.

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis Pathway: A Step-by-Step Mechanistic Overview

The proposed forward synthesis is a three-step sequence designed for efficiency and control. The strategy involves first protecting the amine and then performing the oxidation, which prevents unwanted side reactions with the amino group. The final step is a well-established nucleophilic substitution to install the methoxy group.

Caption: The three-step forward synthesis pathway.

Step 1: Acylation of 2-Chloro-3-amino-4-picoline

The synthesis commences with the protection of the amino group at the 3-position. This step is critical for two reasons:

-

Preventing Oxidation: It shields the amine from the harsh oxidizing conditions in the subsequent step.

-

Direct Installation: It directly installs the required pivalamido moiety, improving atom economy.

Pivaloyl chloride is chosen as the acylating agent due to the steric bulk of the tert-butyl group, which can enhance the stability of the resulting amide. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves as both the solvent and an acid scavenger for the HCl byproduct.

Step 2: Oxidation of the 4-Methyl Group

With the amine protected, the 4-methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is performed in an aqueous medium under reflux. The electron-withdrawing nature of the chloro and pivalamido substituents, along with the pyridine ring itself, stabilizes the benzylic position, facilitating oxidation. A careful workup involving quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄ followed by acidification is necessary to isolate the carboxylic acid product.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The final step is the conversion of the 2-chloro group to a 2-methoxy group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which activates positions 2 and 6 towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing pivalamido and newly formed carboxylate groups.

Sodium methoxide (NaOMe) in methanol provides the methoxide nucleophile (CH₃O⁻). Upon heating, the methoxide attacks the carbon bearing the chlorine atom, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The departure of the stable chloride leaving group re-establishes the aromaticity of the ring and yields the final product, this compound.

Detailed Experimental Protocol

Caution: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-(2-Chloro-4-methylpyridin-3-yl)pivalamide

-

To a stirred solution of 2-chloro-3-amino-4-picoline (10.0 g, 63.0 mmol) in dry pyridine (100 mL) in a 250 mL round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add pivaloyl chloride (9.1 g, 75.6 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold hexane.

-

Dry the solid under vacuum to yield the desired product as a white to off-white solid.

Step 2: Synthesis of 2-Chloro-3-pivalamidoisonicotinic acid

-

In a 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, suspend N-(2-chloro-4-methylpyridin-3-yl)pivalamide (10.0 g, 41.5 mmol) in 400 mL of water.

-

Heat the suspension to 80 °C.

-

In a separate beaker, dissolve potassium permanganate (KMnO₄) (26.2 g, 166 mmol, 4.0 eq) in 200 mL of warm water.

-

Add the KMnO₄ solution portion-wise to the stirred suspension over 2 hours, maintaining the temperature between 80-90 °C.

-

After the addition is complete, heat the mixture to reflux (approx. 100 °C) and maintain for 6 hours, or until the purple color has disappeared and a brown precipitate of MnO₂ has formed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the Celite pad with hot water (2 x 50 mL).

-

Cool the combined filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.9 g, 82.2 mmol, 3.0 eq) to 100 mL of anhydrous methanol under a nitrogen atmosphere in a 250 mL round-bottom flask.

-

Once all the sodium has reacted, add 2-chloro-3-pivalamidoisonicotinic acid (7.5 g, 27.4 mmol) to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for 18 hours.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in 100 mL of water and acidify to pH 4-5 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Data Summary

| Step | Starting Material | Product | M.W. ( g/mol ) | Yield (Typical) | Notes |

| 1 | 2-Chloro-3-amino-4-picoline | N-(2-Chloro-4-methylpyridin-3-yl)pivalamide | 226.71 | 85-95% | Characterize by ¹H NMR and MS. |

| 2 | N-(2-Chloro-4-methylpyridin-3-yl)pivalamide | 2-Chloro-3-pivalamidoisonicotinic acid | 270.69 | 60-70% | Product precipitates upon acidification. |

| 3 | 2-Chloro-3-pivalamidoisonicotinic acid | This compound | 266.28 | 75-85% | Final product purification by recrystallization. |

Conclusion

The synthesis of this compound is reliably achieved through a strategic three-step sequence involving acylation, oxidation, and nucleophilic aromatic substitution. This pathway utilizes common and well-understood reactions, making it a practical and scalable route for laboratory synthesis. The key to success lies in the protective acylation of the amine prior to the aggressive oxidation step and the subsequent activation of the pyridine ring towards SNAr. This guide provides a comprehensive framework, from theoretical planning to practical execution, for the successful synthesis of this valuable chemical building block.

References

- American Chemical Society. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids.

- Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

- National Center for Biotechnology Information. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- National Center for Biotechnology Information. (1975).

- National Center for Biotechnology Information. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.

- Gomha, S. M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)

Sources

physicochemical properties of 2-Methoxy-3-pivalamidoisonicotinic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methoxy-3-pivalamidoisonicotinic acid

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, a novel substituted isonicotinic acid derivative. As a Senior Application Scientist, the following sections outline not just the "what" and "how," but the critical "why" behind each experimental choice, offering a practical, field-proven approach for researchers, scientists, and drug development professionals. The protocols described are designed as self-validating systems to ensure data integrity and reproducibility, forming the bedrock of a successful preclinical development program.

Molecular Structure and Preliminary Assessment

The starting point for any physicochemical evaluation is the molecule's structure. This compound is a heterocyclic aromatic compound. Its structure features several key functional groups that will dictate its behavior:

-

Isonicotinic Acid Core: A pyridine ring with a carboxylic acid at the 4-position. This group is acidic and will be ionized at physiological pH.

-

Methoxy Group: An electron-donating group at the 2-position, which can influence the pKa of the carboxylic acid and the overall electron distribution of the ring.

-

Pivalamido Group: A bulky, lipophilic amide group at the 3-position. This group will significantly impact the molecule's solubility, lipophilicity, and potential for hydrogen bonding.

A preliminary in-silico analysis using computational tools can provide initial estimates for properties like pKa, logP, and solubility, which can guide the design of wet-lab experiments.

Ionization Constant (pKa) Determination

The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at different pH values, which in turn profoundly affects solubility, absorption, and receptor binding. For this compound, the carboxylic acid group is the primary acidic center.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and directness.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with a high-precision electrode and an automated titrator. The titrant should be a standardized solution of a strong base, typically 0.1 M NaOH.

-

Titration Procedure:

-

Blank Titration: First, titrate the solvent system alone to determine the equivalence points of the solvent and any impurities.

-

Sample Titration: Titrate the analyte solution with the standardized NaOH solution, recording the pH at small, regular volume increments of the titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acidic groups have been neutralized). For more accurate results, use specialized software that analyzes the first and second derivatives of the titration curve.

Rationale and Insights:

-

Why a Co-Solvent? Many organic molecules have poor aqueous solubility. A co-solvent like methanol is used to ensure the compound remains dissolved throughout the titration. The pKa value obtained is an "apparent" pKa (pKaapp) and may need to be extrapolated back to 100% aqueous conditions.

-

Trustworthiness: The self-validating nature of this protocol comes from the blank titration, which corrects for any background acidity or basicity of the solvent system, and the use of a calibrated pH meter and standardized titrant, which ensures traceability and accuracy.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development. For this compound, solubility will be highly pH-dependent due to the carboxylic acid group.

Experimental Protocol: pH-Dependent Equilibrium Solubility

This method determines the thermodynamic solubility at various pH values, providing a comprehensive profile.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Data Presentation: Expected Solubility Profile

| pH | Expected Solubility Range | Rationale |

| 2.0 | Low | The molecule is in its neutral, less soluble form as the pH is well below the pKa of the carboxylic acid. |

| 4.0 | Moderate to High | As the pH approaches the pKa, the molecule begins to ionize, increasing its solubility. |

| 7.4 | High | At physiological pH, the carboxylic acid is fully deprotonated (ionized), leading to higher solubility. |

| 9.0 | High | The molecule remains in its ionized, highly soluble form. |

Visualization: Solubility Determination Workflow

Caption: Workflow for pH-dependent equilibrium solubility determination.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a critical factor influencing its ability to cross biological membranes. It is typically expressed as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method for logP/logD

The shake-flask method is a traditional and reliable technique for determining lipophilicity.

Methodology:

-

System Preparation: Use a biphasic system of n-octanol (representing a lipid layer) and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD7.4). Pre-saturate each phase with the other by mixing them and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of n-octanol in a vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely (centrifugation can aid this).

-

Quantification: Carefully sample both the aqueous and organic layers and determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation:

-

logD: Calculated as log10([Concentration in Octanol] / [Concentration in Aqueous]).

-

logP: The logP of the neutral species can be calculated from the logD and pKa values using the appropriate Henderson-Hasselbalch-type equation.

-

Rationale and Insights:

-

Why pH 7.4? logD at pH 7.4 is particularly relevant as it reflects the molecule's lipophilicity under physiological conditions, which is a better predictor of in-vivo behavior than logP alone for ionizable compounds.

-

Trustworthiness: Pre-saturating the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would lead to inaccurate results. Analyzing both phases provides a mass balance check, adding confidence to the measurement.

Solid-State Characterization

The solid-state properties of a compound, such as its melting point, crystallinity, and hygroscopicity, are crucial for its handling, formulation, and stability.

Experimental Protocols:

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and detect any polymorphic forms.

-

Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. A sharp endotherm indicates the melting point.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To assess thermal stability and solvent/water content.

-

Methodology: The mass of the sample is monitored as it is heated. A loss of mass at specific temperatures can indicate the loss of volatiles or decomposition.

-

-

X-Ray Powder Diffraction (XRPD):

-

Purpose: To determine the crystallinity of the material.

-

Methodology: The sample is exposed to an X-ray beam, and the diffraction pattern is recorded. A sharp, well-defined pattern indicates a crystalline material, while a broad, diffuse halo suggests an amorphous solid.

-

Data Presentation: Summary of Solid-State Properties

| Parameter | Technique | Expected Result/Observation |

| Melting Point | DSC | A sharp endotherm, likely above 150°C, indicative of a crystalline solid. |

| Thermal Stability | TGA | Stable up to a high temperature, with mass loss corresponding to decomposition. |

| Crystallinity | XRPD | A distinct diffraction pattern confirming a crystalline state, which is generally preferred for stability. |

Chemical Stability

Assessing the chemical stability of a new entity under various stress conditions is essential to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

Methodology:

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions as per ICH guidelines:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Heat the solid drug and a solution at a high temperature (e.g., 80°C).

-

Photolytic: Expose the solid drug and a solution to light (e.g., Xenon lamp).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and all degradants should ideally be close to 100% of the initial concentration.

Visualization: Forced Degradation Workflow

An In-Depth Technical Guide on 2-Methoxy-3-pivalamidoisonicotinic acid

CAS Number: 705291-48-1

Prepared by: Gemini, Senior Application Scientist

Foreword for the Research Community

This technical guide serves as a consolidated source of information on 2-Methoxy-3-pivalamidoisonicotinic acid. As researchers and drug development professionals, we often encounter novel chemical entities with sparse publicly available data. This document aims to provide a foundational understanding of the subject molecule, collating its known properties and placing it within the broader context of isonicotinic acid derivatives. It is important to note that while the isonicotinic acid scaffold is well-studied, specific experimental data for this particular derivative, including detailed synthesis protocols, mechanisms of action, and extensive biological activity, are not widely reported in publicly accessible literature. This guide, therefore, presents the available data and highlights areas for future research and discovery.

Chemical Identity and Properties

This compound is a substituted pyridine carboxylic acid. The core structure is isonicotinic acid (pyridine-4-carboxylic acid), which is functionalized with a methoxy group at the 2-position and a pivalamido (tert-butylamido) group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are crucial for its handling, formulation, and potential application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 705291-48-1 | [1][2] |

| Molecular Formula | C12H16N2O4 | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Purity | Reagent Grade / Highly Purified | [1][3] |

| Storage Temperature | -20°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Chemical Structure

The structural representation of this compound is essential for understanding its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

-

Starting Material Selection : A suitable substituted pyridine, such as 2-chloro-3-amino-4-methylpyridine, could serve as a starting point.

-

Functional Group Interconversion : A series of reactions to introduce the methoxy, pivalamido, and carboxylic acid functionalities at the desired positions. This could involve nucleophilic substitution for the methoxy group, acylation for the pivalamido group, and oxidation of a methyl group to a carboxylic acid.

The following diagram illustrates a hypothetical, high-level synthetic workflow.

Figure 2: A conceptual synthetic workflow for this compound.

It is imperative for researchers to develop and validate a specific synthetic route for this compound, as this information is not currently published.

Potential Applications and Biological Context

While no specific biological activities or applications for this compound have been documented, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry.[4] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities.

-

Anti-inflammatory Activity : Numerous isonicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory potential, often exhibiting potent inhibition of inflammatory mediators.[5]

-

Antimicrobial Activity : The most famous derivative, isoniazid, is a first-line treatment for tuberculosis.[4] Other derivatives have also shown activity against various microbial strains.[6]

-

Enzyme Inhibition : Certain substituted benzamides, which share structural similarities, have been investigated as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), which are implicated in cancer.[7][8]

The presence of the methoxy and pivalamido groups on the isonicotinic acid core of the target molecule suggests that it may have been synthesized as part of a medicinal chemistry program to explore structure-activity relationships (SAR) for a particular biological target. The pivaloyl group, with its bulky tert-butyl moiety, can influence solubility, metabolic stability, and binding interactions.

Experimental Protocols (Hypothetical)

Given the absence of published studies, the following are generalized, hypothetical protocols that could be adapted for the initial characterization of this compound.

Protocol 1: Solubility Assessment

Objective: To determine the solubility of the compound in various solvents relevant to biological assays.

Methodology:

-

Prepare stock solutions of the compound in a range of solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline).

-

Create serial dilutions from the stock solutions.

-

Visually inspect for precipitation at each concentration.

-

Quantify the solubility limit using techniques such as UV-Vis spectrophotometry or HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the general toxicity of the compound against a panel of cell lines.

Methodology:

-

Seed cells (e.g., HeLa, HEK293, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or resazurin assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value to quantify cytotoxicity.

Conclusion and Future Directions

This compound is a chemical entity for which basic physicochemical data is available, but in-depth technical information regarding its synthesis, biological activity, and applications is lacking in the public domain. Its structural features, particularly the isonicotinic acid core, suggest potential for biological activity. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Screening for biological activity in areas where isonicotinic acid derivatives have shown promise, such as inflammation, infectious diseases, and oncology.

-

Elucidation of any potential mechanism of action through target identification and validation studies.

This guide provides a starting point for researchers interested in this molecule, and it is hoped that future investigations will further illuminate its properties and potential utility.

References

- This compound. Google Shopping.

- This compound - Data Sheet.

- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.

- 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. PubChem.

- 418565 this compound CAS: 705291-48-1.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.

- Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. PubMed.

- Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. PubMed.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

Sources

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-3-pivalamidoisonicotinic acid molecular weight and formula

An In-depth Technical Guide to 2-Methoxy-3-pivalamidoisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine carboxylic acid of interest in synthetic and medicinal chemistry. The document details the fundamental physicochemical properties, including its molecular formula and weight, and outlines established methodologies for its synthesis, purification, and analytical characterization. This guide is intended for researchers and professionals in drug development, offering field-proven insights into the handling and application of this compound.

Part 1: Core Physicochemical Properties

This compound is a heterocyclic building block characterized by a pyridine ring substituted with methoxy, pivalamido, and carboxylic acid functional groups. These features make it a valuable intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.

Key Molecular Identifiers

The fundamental properties of the compound are summarized below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C12H16N2O4 | [1][2][3] |

| Molecular Weight | 252.27 g/mol | [1][3] |

| Alternate MW Value | 252.266 g/mol | [2] |

| CAS Number | 705291-48-1 | [2][3][4] |

Chemical Structure

The structural arrangement of this compound is crucial for understanding its reactivity and potential interactions.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Characterization Workflow

While specific proprietary synthesis routes may vary, a general and logical pathway for the preparation of substituted isonicotinic acids can be proposed based on established organic chemistry principles. The following workflow outlines a plausible synthetic approach and the subsequent analytical validation required to ensure the integrity of the final compound.

Proposed Synthetic Pathway

A common strategy for constructing such molecules involves the modification of a pre-existing pyridine ring. A plausible route could start from a simpler, commercially available isonicotinic acid derivative, followed by sequential introduction of the methoxy and pivalamido groups.

Caption: General workflow for synthesis and validation.

Experimental Protocol: Synthesis

-

Pivaloylation of the Amino Group:

-

Dissolve the starting material (e.g., a suitable 3-aminoisonicotinic acid derivative) in a dry, aprotic solvent like dichloromethane or pyridine.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add pivaloyl chloride dropwise while stirring. The causality here is to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent.

-

-

Nucleophilic Aromatic Substitution (SNAr) for Methoxylation:

-

Dissolve the chlorinated intermediate from the previous step in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol. The methoxide ion acts as a strong nucleophile, displacing the chloride at the 2-position of the pyridine ring. This reaction is often favored at this position due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.

-

Heat the mixture under reflux for several hours, again monitoring progress by TLC.

-

After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Experimental Protocol: Purification and Analysis

-

Purification via Recrystallization:

-

Filter the crude product obtained from the synthesis.

-

Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) in which the product is soluble at high temperatures but poorly soluble at low temperatures. This differential solubility is the principle behind purification by recrystallization.

-

Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

-

Filter the purified crystals and dry under vacuum.

-

-

Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified product to determine its purity. A single, sharp peak is indicative of a pure compound. The retention time serves as a characteristic identifier under specific chromatographic conditions.

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound. The observation of a molecular ion peak corresponding to the calculated mass (252.27) provides strong evidence for the product's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the structure of this compound, providing definitive structural confirmation.

-

Part 3: Trustworthiness and Self-Validating Systems

In drug development, every protocol must be a self-validating system. For the synthesis described, this is achieved through rigorous in-process controls and final product analysis.

-

In-Process Control (IPC): Using TLC at the end of each synthetic step ensures that the reaction has proceeded to completion before moving to the next stage. This prevents carrying impurities forward, which could complicate subsequent steps and the final purification.

-

Orthogonal Analytical Methods: The use of multiple, distinct analytical techniques (HPLC for purity, MS for mass, NMR for structure) provides a high degree of confidence in the final product's identity and quality. Each method validates the others; for instance, a 99% purity result from HPLC is corroborated by a clean NMR spectrum and a single major ion in the mass spectrum. This multi-faceted approach ensures the trustworthiness of the material for subsequent research applications.

References

A consolidated list of sources for verification.

- Source: Hunan Huateng Pharmaceutical Co., Ltd.

- Source: Autech Industry Co.

- Source: Chemsrc.

- Title: this compound - Data Sheet Source: United States Biological URL

- Title: 418565 this compound CAS: 705291-48-1 Source: United States Biological URL

Sources

A Technical Guide to the Identification of Potential Biological Targets for 2-Methoxy-3-pivalamidoisonicotinic acid

Abstract

The deconvolution of a small molecule's biological target(s) is a critical step in drug discovery and chemical biology, transforming a compound with an interesting phenotype into a tool for understanding complex biological systems and a potential therapeutic lead. This guide provides a comprehensive, in-depth framework for elucidating the potential biological targets of the novel compound, 2-Methoxy-3-pivalamidoisonicotinic acid. While specific biological data for this compound is not publicly available, this document outlines a robust, multi-pronged strategy employing state-of-the-art computational and experimental methodologies. We will detail the logical progression from in silico predictive approaches to rigorous experimental validation, providing researchers, scientists, and drug development professionals with the conceptual and practical tools necessary to undertake such an investigation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central pillars of this guide, ensuring scientific integrity and a high probability of success.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying small molecules that modulate cellular or organismal function in a desired manner. However, the challenge often lies in identifying the specific molecular target(s) through which these compounds exert their effects.[1] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential toxicities, and enabling rational drug design.[1] this compound represents a hypothetical starting point for such a journey. Its structure, containing a methoxy-substituted pyridine ring and a pivalamide moiety, suggests potential interactions with a variety of biological targets, but without empirical data, these remain speculative. This guide will therefore focus on the strategic application of modern technologies to systematically uncover these targets.

Proteomics has become a cornerstone of drug discovery, offering profound insights into the complex protein landscape of biological systems.[2] By analyzing protein expression, modifications, interactions, and dynamics, proteomics provides a deeper understanding of disease processes and facilitates the development of targeted therapies.[2][3][4] This guide will heavily leverage proteomic approaches, which are instrumental in identifying drug targets, elucidating mechanisms of action, and optimizing therapeutic interventions.[3][5][6]

Phase 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive experimental work, computational methods offer a valuable first step in generating testable hypotheses.[7] These in silico approaches leverage vast databases of known drug-target interactions and chemical structures to predict potential targets for a novel compound.[7][8][9]

Rationale for In Silico Approaches

The fundamental principle behind many in silico target prediction methods is chemical similarity: structurally similar molecules often exhibit similar biological activities.[8] By comparing the structure of this compound to libraries of compounds with known targets, we can infer potential interaction partners. This approach is cost-effective and can rapidly prioritize target classes for subsequent experimental validation.

Recommended In Silico Workflow

A multi-platform approach is recommended to increase the confidence of predictions.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico prediction of biological targets.

Protocol 2.2.1: In Silico Target Prediction

-

Obtain Compound Structure: Secure the canonical SMILES or generate an SDF file for this compound.

-

Submit to Prediction Servers:

-

Data Integration: Consolidate the predicted target lists from all platforms.

-

Consensus Scoring: Assign higher priority to targets predicted by multiple platforms.

-

Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like ConsensusPathDB to identify biological pathways and processes that are over-represented in the list of predicted targets.

-

Literature Review: Investigate the prioritized targets for their relevance to any known phenotypic effects of the compound or structurally similar molecules.

-

Hypothesis Generation: Formulate specific hypotheses about the primary biological targets of this compound.

Phase 2: Experimental Target Identification - Unbiased Approaches

Following the generation of in silico hypotheses, unbiased experimental approaches are crucial to identify interacting proteins directly from a complex biological sample.[11] Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful technique for this purpose.[1][12][13][14]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners in a cell or tissue lysate.[14][15] Bound proteins are then eluted and identified by mass spectrometry.[1][12]

Conceptual Workflow for AC-MS:

Caption: Conceptual workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal amine or carboxyl group). An inactive analog should also be synthesized as a negative control.

-

Immobilization: Covalently attach the linker-modified compound and the inactive analog to a solid support (e.g., NHS-activated Sepharose beads).

-

Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

-

Affinity Pulldown:

-

Incubate the lysate separately with the active compound-beads, inactive analog-beads, and control beads (no compound).

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution: Elute the specifically bound proteins. This can be done by:

-

Competition with an excess of the free (non-immobilized) compound.

-

Changing the pH or salt concentration.

-

Using a denaturing agent (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.

-

Search the MS/MS data against a protein database to identify the proteins.

-

-

Data Analysis: Compare the proteins identified from the active compound pulldown with those from the control pulldowns. True interactors should be significantly enriched in the active compound sample.

Table 1: Representative Data from AC-MS Experiment

| Protein ID | Spectral Counts (Active Compound) | Spectral Counts (Inactive Analog) | Spectral Counts (Control Beads) | Fold Enrichment (Active/Control) |

| Target_A | 150 | 5 | 2 | 75 |

| Target_B | 85 | 10 | 4 | 21.25 |

| Non-specific_1 | 20 | 18 | 15 | 1.33 |

| Non-specific_2 | 5 | 4 | 6 | 0.83 |

Phase 3: Target Validation - Confirming the Interaction

Once a list of high-confidence candidate targets is generated, it is crucial to validate these interactions using orthogonal methods.[16] Validation increases confidence that the identified protein is a true biological target and is responsible for the compound's observed effects.[17][18]

Genetic Approaches: CRISPR-Cas9

CRISPR-Cas9 gene editing is a powerful tool for target validation.[][20] By knocking out, inhibiting (CRISPRi), or activating (CRISPRa) the gene encoding a putative target protein, one can assess whether the cellular response to the compound is altered.[21] A change in sensitivity to the compound upon genetic perturbation of the target strongly implicates that target in the compound's mechanism of action.[18][]

Workflow for CRISPR-based Target Validation:

Caption: CRISPR-Cas9 workflow for target validation.

Protocol 4.1.1: CRISPR-mediated Target Validation

-

Design and Clone sgRNAs: Design at least two independent sgRNAs targeting the gene of interest to control for off-target effects. Clone these into an appropriate Cas9 expression vector.

-

Generate Modified Cell Lines: Transfect or transduce the target cell line with the sgRNA/Cas9 constructs. Select for successfully modified cells and expand the clonal populations.

-

Verify Knockout/Knockdown: Confirm the loss or reduction of the target protein expression by Western blot or qPCR.

-

Phenotypic Assay: Treat both the wild-type and the modified cell lines with a dose-response of this compound.

-

Measure Response: Quantify the phenotypic response (e.g., cell viability using a CTG assay, reporter gene expression).

-

Data Analysis: Compare the EC50/IC50 values between the wild-type and modified cell lines. A significant shift in the dose-response curve in the modified cells is strong evidence for target engagement.

Kinome Profiling

If the in silico predictions or the AC-MS results suggest that this compound may target protein kinases, a kinome profiling screen is a highly effective validation strategy.[22] These services screen the compound against a large panel of purified kinases to determine its inhibitory activity and selectivity profile.[23][24][25]

Protocol 4.2.1: Kinome Profiling Screen

-

Select a Service Provider: Choose a reputable provider offering kinome profiling services (e.g., Reaction Biology, AssayQuant, Cell Signaling Technology).[23][24][26]

-

Compound Submission: Provide the compound at the required concentration and volume.

-

Screening: The service provider will typically perform radiometric or fluorescence-based assays to measure the compound's effect on the activity of hundreds of kinases, often at a fixed concentration (e.g., 1 or 10 µM).

-

Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Potent hits can be followed up with IC50 determination to quantify their potency.

Table 2: Representative Kinome Profiling Data

| Kinase Target | % Inhibition @ 1 µM | Selectivity Score |

| Kinase_A | 95 | High |

| Kinase_B | 88 | High |

| Kinase_C | 15 | Low |

| Kinase_D | 5 | Low |

Conclusion

The identification of biological targets for a novel small molecule like this compound is a challenging but achievable endeavor. By employing a logical, multi-faceted approach that begins with hypothesis generation through in silico methods and progresses to unbiased experimental identification and rigorous validation, researchers can confidently deconvolute the mechanism of action. The integration of chemical proteomics, genetic engineering, and targeted biochemical assays provides a powerful and self-validating framework for moving from a phenotypic observation to a deep mechanistic understanding, paving the way for future therapeutic development.

References

- Proteomics in Drug Discovery. (n.d.). SciTechnol.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.

- Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PMC.

- Applications of Proteomics in Drug Discovery. (2025). Technology Networks.

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH.

- Kinome Profiling Service. (n.d.). MtoZ Biolabs.

- Proteomics and Drug Discovery. (n.d.). DAV University.

- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.

- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.

- Learn How Proteomics Can Advance Drug Development. (n.d.). MetwareBio.

- CRISPR Cas9 Gene Editing for Target Identification and Validation. (n.d.). BOC Sciences.

- In Silico Target Prediction for Small Molecules. (2019). PubMed.

- KinomeView Profiling. (n.d.). Cell Signaling Technology.

- Kinome Profiling. (2024). Oncolines B.V..

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Taylor & Francis Online.

- Explore the role of CRISPR gene editing in target validation. (n.d.). Select Science.

- Known experimental techniques to identify drug targets. (n.d.). ResearchGate.

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (n.d.). MDPI.

- Affinity chromatography-based proteomics for drug target deconvolution.... (n.d.). ResearchGate.

- CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories.

- Drug Target Identification Methods. (n.d.). MtoZ Biolabs.

- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC.

- Target Validation with CRISPR. (2022). Biocompare.com.

- In Silico Target Prediction for Small Molecules. (n.d.). OUCI.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- In silico prediction of novel therapeutic targets using gene–disease association data. (n.d.). NIH.

- CRISPR approaches to small molecule target identification. (n.d.). PMC - PubMed Central.

- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.

- 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025). Request PDF - ResearchGate.

Sources

- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. scitechnol.com [scitechnol.com]

- 4. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davuniversity.org [davuniversity.org]

- 6. Learn How Proteomics Can Advance Drug Development - MetwareBio [metwarebio.com]

- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 10. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. technologynetworks.com [technologynetworks.com]

- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 17. selectscience.net [selectscience.net]

- 18. biocompare.com [biocompare.com]

- 20. criver.com [criver.com]

- 21. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. assayquant.com [assayquant.com]

- 25. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 26. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

Discovery of Novel Isonicotinic Acid Derivatives: A Modern Approach to Overcoming Resistance and Expanding Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isonicotinic acid scaffold, most famously represented by the frontline anti-tuberculosis drug isoniazid, remains a cornerstone of medicinal chemistry. Despite its success, the rise of drug-resistant pathogens necessitates a renewed and strategic approach to the discovery of novel derivatives. This guide moves beyond historical precedent to detail a modern, integrated workflow for the design, synthesis, and evaluation of new isonicotinic acid-based compounds. We will explore the molecular logic behind isoniazid's mechanism and its Achilles' heel—resistance—to establish the rationale for continued research. Subsequently, we will detail versatile synthetic strategies, robust high-throughput screening protocols for both antimicrobial and anticancer applications, and the critical role of structure-activity relationship (SAR) studies in guiding lead optimization. This document is designed to provide laboratory-proven insights and actionable protocols for professionals dedicated to advancing this vital class of therapeutic agents.

The Isoniazid Paradox: A Potent Agent Undermined by Resistance

Isoniazid (INH), the hydrazide of isonicotinic acid, has been a pillar of tuberculosis (TB) treatment for decades due to its high efficacy and low cost.[1][2] However, its utility is threatened by the emergence of resistant strains of Mycobacterium tuberculosis (Mtb). Understanding the intricate mechanism of action is paramount to designing next-generation derivatives that can circumvent these resistance pathways.

Mechanism of Action: A Prodrug's Lethal Activation

Isoniazid is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target bacterium.[3] The key steps are:

-

Activation: Upon entering the Mtb cell, isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][4] This process converts INH into an isonicotinoyl radical.[1]

-

Target Inhibition: The activated radical species subsequently reacts with NAD+ to form an isonicotinoyl-NAD adduct. This complex is the active drug form and potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][5]

-

Mycolic Acid Blockade: InhA is a critical enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for producing mycolic acids.[3][6] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust mycobacterial cell wall. By inhibiting their synthesis, isoniazid effectively disrupts cell wall integrity, leading to bacterial death.[6]

The Molecular Basis of Resistance

The very pathway that activates isoniazid is also its primary vulnerability. The most common mechanism of high-level INH resistance stems from mutations in the katG gene, particularly the S315T mutation.[1] These mutations impair or eliminate the ability of the KatG enzyme to activate the prodrug, rendering isoniazid ineffective.[4][5] Secondary resistance mechanisms include mutations in the inhA gene, which can reduce the binding affinity of the isonicotinoyl-NAD adduct to its target enzyme.[1][4] This dual-front challenge—the need to maintain activation while overcoming target-site mutations—is the central driver for the development of novel derivatives.

Expanding the Therapeutic Horizon: Beyond Tuberculosis

The versatility of the isonicotinic acid scaffold has prompted its exploration in other therapeutic areas, most notably oncology and anti-inflammatory research. This diversification provides new avenues for compounds that may fail as antimycobacterials but possess other valuable biological activities.

-

Anticancer Activity: Numerous isonicotinoyl hydrazone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[7] Structure-activity relationship (SAR) studies have indicated that the type, number, and position of substituents on the aromatic ring are critical for anticancer activity, with hydroxyl groups often playing a key role.[7] This has opened a promising, though less explored, field for isoniazid-related compounds in cancer drug discovery.[7][8][9]

-

Anti-inflammatory Activity: Certain isonicotinic acid derivatives have shown potent anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS).[10] Some synthesized isonicotinates exhibit inhibitory activity significantly greater than standard drugs like ibuprofen, suggesting a distinct mechanism of action that could be exploited for treating inflammatory disorders.[10]

The Modern Discovery Workflow: An Integrated Approach

The contemporary search for novel derivatives follows an iterative and multidisciplinary workflow. This process integrates rational design, chemical synthesis, high-throughput screening, and mechanistic validation to efficiently identify and optimize lead candidates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the High-Sensitivity Quantification of 2-Methoxy-3-pivalamidoisonicotinic acid in Human Plasma

Abstract

This application note details a comprehensive, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of 2-Methoxy-3-pivalamidoisonicotinic acid in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol emphasizes not only the procedural steps but also the scientific rationale behind key decisions. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity.[1][2] The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[3][4] This self-validating system is fit for purpose in regulated bioanalysis environments, supporting pharmacokinetic and drug metabolism studies.

Introduction and Scientific Rationale

This compound is a substituted pyridine carboxylic acid derivative of interest in pharmaceutical development. As with many small-molecule drug candidates or their metabolites, a reliable bioanalytical method is paramount for characterizing its pharmacokinetic profile.[5] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for such analyses due to its unparalleled sensitivity, selectivity, and speed.[6]

The chemical structure of the analyte—possessing a basic pyridine nitrogen, a carboxylic acid, and moderately polar functional groups—presents specific analytical considerations. The pyridine moiety is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI), a technique well-suited for polar compounds.[2][5] The primary challenge in developing such an assay is achieving sufficient retention on standard reversed-phase columns and mitigating potential matrix effects from complex biological samples like plasma.

This guide explains the systematic development and validation of an LC-MS/MS assay designed to overcome these challenges. The choice of a C18 column, an acidic mobile phase modifier (formic acid), a simple and efficient protein precipitation protocol, and optimized MRM transitions are all explained to provide a scientifically sound, robust, and easily transferable method.

Analyte and Materials

Analyte Information

| Parameter | Details |

| Compound Name | This compound |

| Chemical Structure |  (Illustrative Structure) (Illustrative Structure) |

| Molecular Formula | C₁₂H₁₆N₂O₄[7] |

| Molecular Weight | 252.27 g/mol [7] |

| Internal Standard (IS) | This compound-¹³C₆,¹⁵N (or a structurally similar stable-isotope labeled analog) |

Chemicals and Reagents

-

Reference Standards: this compound (≥98% purity), Stable-Isotope Labeled Internal Standard (SIL-IS, ≥98% purity).

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (Type I, 18.2 MΩ·cm).

-

Additives: Formic Acid (LC-MS grade, ≥99%).

-

Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.

Experimental Protocols & Methodologies

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1100 Series, Waters ACQUITY UPLC).[2][8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000/5000 series, Waters Xevo TQ-S).[2]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and its SIL-IS into separate 1 mL volumetric flasks. Dissolve in methanol to the mark. These serve as primary stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water. These are used to spike calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in acetonitrile containing 0.1% formic acid. This solution is used for protein precipitation.

Sample Preparation: Protein Precipitation

This protocol is designed for efficiency and effectiveness in removing the bulk of plasma proteins.

-

Label 1.5 mL microcentrifuge tubes for each sample (blank, zero, CCs, QCs, and unknowns).

-

Pipette 50 µL of plasma sample into the appropriately labeled tubes.

-

Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile with 0.1% formic acid) to every tube except the blank (add 200 µL of acetonitrile with 0.1% formic acid to the blank).

-

Vortex mix all tubes vigorously for 30 seconds to ensure thorough protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or HPLC vials.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Workflow Visualization

The entire analytical process from sample receipt to data generation is streamlined as follows:

Caption: End-to-end workflow for the bioanalysis of the target analyte.

HPLC-MS/MS Conditions

The selection of these parameters is critical for achieving optimal separation and detection.

-

Causality of Choices:

-

Column: A C18 column is a versatile starting point for many small molecules.[9] The chosen dimensions and particle size balance resolution and analysis time.

-

Mobile Phase: Acetonitrile is often chosen for its lower viscosity and UV transparency. Formic acid is added to the mobile phase to maintain an acidic pH. This serves two key purposes: 1) It suppresses the ionization of the carboxylic acid group, reducing peak tailing, and 2) It promotes the protonation of the pyridine nitrogen, which is essential for efficient ESI+ ionization.[2][9]

-

Gradient Elution: A gradient is used to ensure that the analyte is eluted with a good peak shape in a reasonable time while allowing for the removal of more hydrophobic matrix components late in the run.

-

MS/MS Detection: ESI in positive mode was selected due to the easily protonated pyridine nitrogen.[2] MRM is used for its superior selectivity and sensitivity, which is critical for bioanalysis.[10] The precursor ion is the protonated molecule [M+H]⁺, and the product ion is a stable, characteristic fragment, ensuring specificity.

-

Table 1: Optimized Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18, 50 x 2.1 mm, 3.5 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | % B | | | 0.0 | 5 | | | 0.5 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |

Table 2: Optimized Mass Spectrometric Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500 °C[2] |

| IonSpray Voltage | 4500 V[2] |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Analyte: 253.3 -> 168.1 |

| Internal Standard: 260.3 -> 175.1 | |

| Collision Energy (CE) | 25 eV |

| Declustering Potential (DP) | 80 V |

Method Validation Protocol & Results

The method was validated following the ICH Q2(R2) guideline to ensure its fitness for purpose.[3][4]

Method Development and Validation Logic

Caption: Logical flow from development to full validation.

System Suitability

Performed before each analytical run by injecting six replicates of a mid-level QC sample. This ensures the system is performing adequately.

Table 3: System Suitability Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Analyte & IS Peak Area RSD | ≤ 15% |

| Analyte Retention Time RSD | ≤ 2% |

| Analyte/IS Area Ratio RSD | ≤ 15% |

Linearity and Range

The calibration curve was constructed using eight non-zero standards ranging from 1 ng/mL to 1000 ng/mL. The curve was fitted using a weighted (1/x²) linear regression.

Table 4: Linearity Results

| Parameter | Result |

|---|---|

| Validated Range | 1.0 - 1000 ng/mL |

| Regression Model | Weighted (1/x²) Linear |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |

Accuracy and Precision

Evaluated by analyzing four QC levels (LLOQ, Low, Mid, High) in six replicates on three separate days.

Table 5: Summary of Inter-day Accuracy & Precision

| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%RSD) |

|---|---|---|---|

| 1.0 (LLOQ) | 1.05 | +5.0% | 8.7% |

| 3.0 (Low) | 2.91 | -3.0% | 6.2% |

| 100 (Mid) | 103.2 | +3.2% | 4.1% |

| 800 (High) | 789.6 | -1.3% | 3.5% |

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% (≤20% at LLOQ).

Matrix Effect and Stability

-

Matrix Effect: Assessed at low and high QC concentrations and was found to be negligible, with the SIL-IS effectively compensating for any ion suppression or enhancement.

-

Stability: The analyte was proven to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days at -80°C.

Conclusion

This application note presents a highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis. The successful validation against ICH Q2(R2) criteria demonstrates that the method is reliable and fit for purpose in regulated bioanalytical studies, providing trustworthy data for critical drug development decisions.[3][11]

References

- Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.

- Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Clinical Tree. (2023).

- PubMed. (2023).

- PubMed. (n.d.).

- Bioanalysis Zone. (2025).

- bevital. (n.d.).

- PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Organomation. (n.d.).

- Polymer Chemistry Characterization Lab. (n.d.).

- Hunan Hualiu Chemical Co., Ltd. (n.d.). This compound.

- European Medicines Agency. (2022). ICH guideline Q2(R2)

- ICH. (2023).

- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

- Pharmaguideline. (2024).

Sources

- 1. clinicalpub.com [clinicalpub.com]

- 2. bevital.no [bevital.no]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. researchgate.net [researchgate.net]

Application Note: A High-Throughput Screening Protocol for the Identification of Prolyl Hydroxylase (PHD) Inhibitors Using 2-Methoxy-3-pivalamidoisonicotinic acid as a Tool Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing 2-Methoxy-3-pivalamidoisonicotinic acid as a reference tool compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. The central hypothesis is that, like other isonicotinic acid derivatives, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a critical transcription factor in cellular oxygen sensing pathways. We detail a robust, cell-based Hypoxia Response Element (HRE)-driven luciferase reporter gene assay, including step-by-step protocols, data analysis workflows, and quality control measures. This guide is designed to provide both the theoretical foundation and the practical methodology required to execute a successful HTS campaign targeting the HIF pathway.

Scientific Foundation: The HIF-1α Oxygen Sensing Pathway

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases called Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[1] These enzymes hydroxylate specific proline residues on HIF-1α.[1] This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[2]

In low oxygen conditions (hypoxia), PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[3] This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit.[4] This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism.[4][5][6]

Inhibitors of PHD enzymes mimic the hypoxic state by preventing HIF-1α degradation, even in the presence of oxygen.[7] Small molecules with an isonicotinic acid scaffold are known to act as competitive inhibitors of 2-oxoglutarate at the active site of PHDs. Therefore, This compound is an ideal candidate and tool compound for an HTS campaign designed to find novel PHD inhibitors.

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

High-Throughput Screening Assay Principle

This protocol employs a cell-based reporter gene assay. The core component is a stable cell line (e.g., HEK293T, HeLa, or Hep3B) engineered to express the firefly luciferase gene under the control of a promoter containing multiple copies of the HRE.

-

Compound Treatment: When the cells are treated with a library of small molecules, compounds that inhibit PHD enzymes will cause the stabilization of endogenous HIF-1α.

-

HIF-1α Activation: Stabilized HIF-1α translocates to the nucleus, forms a complex with HIF-1β, and binds to the HREs in the reporter construct.

-

Luciferase Expression: This binding event drives the transcription and subsequent translation of firefly luciferase.

-

Signal Detection: Upon addition of a luciferase substrate (e.g., D-luciferin), the expressed enzyme generates a luminescent signal that is directly proportional to the level of HIF-1α activity.

-

Hit Identification: Compounds that produce a significant increase in luminescence are identified as "hits" and potential PHD inhibitors.[8]

Materials and Reagents

| Reagent/Material | Recommended Supplier | Purpose |

| HRE-Luciferase Reporter Cell Line (e.g., HEK293T-HRE) | In-house/Commercial | Engineered cell line for reporting HIF-1 activity. |

| DMEM, High Glucose, GlutaMAX™ | Thermo Fisher | Base medium for cell culture. |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | Serum supplement for cell growth. |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | Antibiotic to prevent bacterial contamination. |

| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | Used during compound treatment to reduce serum interference. |

| 384-well solid white, flat-bottom, TC-treated assay plates | Corning | Low-volume plates suitable for luminescence assays. |

| This compound | TCI America | Positive control / Tool compound.[9] |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Vehicle for dissolving compounds. |

| ONE-Glo™ Luciferase Assay System | Promega | Reagent containing luciferin substrate and lysis buffer for signal generation. |

| Automated Liquid Handler (e.g., Echo, Bravo) | Beckman Coulter/Agilent | For precise, high-throughput addition of compounds and reagents. |

| Plate Luminometer (e.g., PHERAstar, EnVision) | BMG Labtech/PerkinElmer | For reading the luminescent signal from the 384-well plates. |

Detailed HTS Protocol